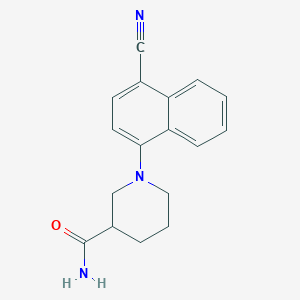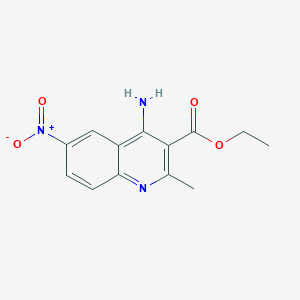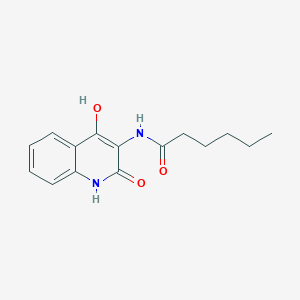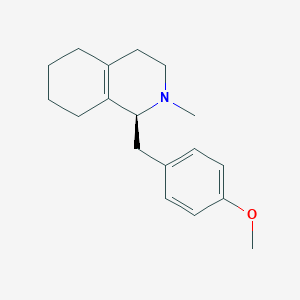
3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which includes a chromanone core fused with a methoxyphenyl group. It is a significant building block in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-(4-methoxyphenyl)ethanol and salicylaldehyde in the presence of a base to form the chromanone ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Solvent extraction and purification techniques such as recrystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of the chromanone structure, such as quinones, alcohols, and substituted chromanones .
Applications De Recherche Scientifique
3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters
Propriétés
Numéro CAS |
6515-31-7 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,15-16,18H,1H3 |
Clé InChI |
AUPABNAZJPCHMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)









